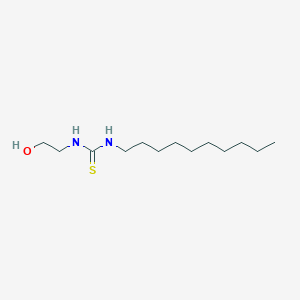

1-decyl-3-(2-hydroxyethyl)thiourea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-decyl-3-(2-hydroxyethyl)thiourea is an organosulfur compound that belongs to the family of thioureas Thioureas are characterized by the presence of a sulfur atom double-bonded to a nitrogen atom, forming the functional group -NCSN-

Preparation Methods

Synthetic Routes and Reaction Conditions

1-decyl-3-(2-hydroxyethyl)thiourea can be synthesized through a condensation reaction between decylamine and 2-hydroxyethyl isothiocyanate. The reaction typically occurs in an aqueous medium, allowing for efficient synthesis of the thiourea derivative . The reaction conditions often involve mild temperatures and the use of elemental sulfur as a reagent .

Industrial Production Methods

Industrial production of thiourea derivatives, including this compound, often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

1-decyl-3-(2-hydroxyethyl)thiourea undergoes various chemical reactions, including:

Oxidation: The sulfur atom in the thiourea group can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The thiourea group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophiles such as amines and alcohols can react with the thiourea group under mild conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Corresponding amines.

Substitution: Various substituted thiourea derivatives.

Scientific Research Applications

1-decyl-3-(2-hydroxyethyl)thiourea has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-decyl-3-(2-hydroxyethyl)thiourea involves its interaction with molecular targets such as enzymes and receptors. The sulfur and nitrogen atoms in the thiourea group can form coordination bonds with metal ions, influencing various biochemical pathways . The compound’s antimicrobial activity is attributed to its ability to disrupt microbial cell membranes and inhibit enzyme activity .

Comparison with Similar Compounds

1-decyl-3-(2-hydroxyethyl)thiourea can be compared with other thiourea derivatives, such as:

1-acyl-3-substituted thioureas: These compounds have similar structures but different substituents, leading to variations in their chemical and biological properties.

3,3-bis(2-hydroxyethyl)-1-(4-methylbenzoyl)thiourea: This compound has a similar hydroxyethyl group but different acyl substituents, affecting its reactivity and applications.

Conclusion

This compound is a versatile compound with significant potential in various fields. Its unique chemical structure and reactivity make it valuable for scientific research and industrial applications. Further studies on its properties and applications can lead to new discoveries and innovations.

Biological Activity

1-Decyl-3-(2-hydroxyethyl)thiourea (DHTU) is a thiourea derivative that has garnered attention in recent years for its diverse biological activities. This article explores the compound's synthesis, biological properties, and mechanisms of action, supported by relevant case studies and research findings.

Chemical Structure and Synthesis

This compound is characterized by the following structure:

The compound can be synthesized through the reaction of decyl isothiocyanate with 2-hydroxyethylamine. This approach allows for the introduction of both the decyl chain and the hydroxyethyl group, which are crucial for its biological activity.

Biological Activities

DHTU exhibits a range of biological activities, including:

- Antimicrobial Activity : DHTU has been shown to possess significant antibacterial properties against various strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicate its effectiveness compared to standard antibiotics like ciprofloxacin .

- Anticancer Properties : Research has indicated that DHTU can inhibit cancer cell proliferation. In vitro studies demonstrated that DHTU reduced cell viability in several cancer cell lines, including melanoma and breast cancer cells. The IC50 values ranged from 10 to 30 µM, suggesting moderate potency .

- Anti-inflammatory Effects : DHTU has also been investigated for its anti-inflammatory properties. It was found to reduce the production of pro-inflammatory cytokines in macrophage cell lines, indicating potential therapeutic applications in inflammatory diseases .

The mechanism by which DHTU exerts its biological effects involves several pathways:

- Enzyme Inhibition : DHTU acts as an inhibitor of specific enzymes involved in cellular signaling pathways. For instance, it has been shown to inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation and pain signaling .

- Cell Cycle Arrest : Studies indicate that DHTU induces cell cycle arrest in cancer cells, leading to apoptosis. This effect is mediated through the activation of p53 pathways, which are crucial for regulating the cell cycle and promoting apoptosis in damaged cells .

Case Studies

- Antibacterial Efficacy : A study evaluated the antibacterial activity of DHTU against clinical isolates of E. coli and S. aureus. The results showed that DHTU had an MIC of 32 µg/mL against E. coli, comparable to standard antibiotics .

- Anticancer Activity : In a study involving human breast cancer cell lines (MCF-7), DHTU demonstrated significant cytotoxicity with an IC50 value of 20 µM. The compound induced apoptosis as confirmed by flow cytometry analysis .

Comparative Analysis

The following table summarizes the biological activities of DHTU compared to other thiourea derivatives:

| Compound | Antibacterial Activity (MIC µg/mL) | Anticancer Activity (IC50 µM) | Anti-inflammatory Activity |

|---|---|---|---|

| This compound | 32 (E. coli) | 20 (MCF-7) | Yes |

| Thiourea Derivative A | 25 (E. coli) | 15 (MCF-7) | Yes |

| Thiourea Derivative B | 40 (E. coli) | 30 (MCF-7) | No |

Properties

Molecular Formula |

C13H28N2OS |

|---|---|

Molecular Weight |

260.44 g/mol |

IUPAC Name |

1-decyl-3-(2-hydroxyethyl)thiourea |

InChI |

InChI=1S/C13H28N2OS/c1-2-3-4-5-6-7-8-9-10-14-13(17)15-11-12-16/h16H,2-12H2,1H3,(H2,14,15,17) |

InChI Key |

HNMJUSWQMKEQEV-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCNC(=S)NCCO |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.